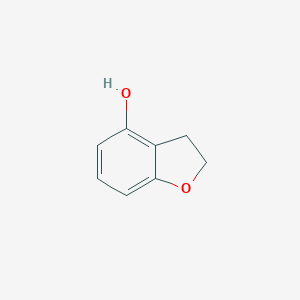

2,3-Dihydrobenzofuran-4-ol

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,3-dihydro-1-benzofuran-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3,9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMHHWOCMTWWBAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC(=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20459339 | |

| Record name | 2,3-dihydrobenzofuran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144822-82-2 | |

| Record name | 2,3-dihydrobenzofuran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1-benzofuran-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3 Dihydrobenzofuran 4 Ol and Its Analogs

Classical Approaches and Historical Context

Classical synthetic routes to the 2,3-dihydrobenzofuran (B1216630) skeleton have traditionally relied on robust and well-established chemical transformations. These methods, while sometimes lacking the elegance and efficiency of modern techniques, form the historical foundation for the synthesis of these important compounds.

Cyclization Reactions of Phenoxyethanol (B1677644) Derivatives

One of the foundational strategies for the construction of the 2,3-dihydrobenzofuran ring system involves the intramolecular cyclization of suitably substituted phenoxyethanol derivatives. This approach is predicated on the formation of the ether linkage that defines the heterocyclic ring.

A representative classical approach would involve the synthesis of a precursor such as 2-(2,3-dimethoxyphenoxy)ethan-1-ol. This intermediate can be prepared via a Williamson ether synthesis, reacting 2,3-dimethoxyphenol (B146663) with a 2-haloethanol, such as 2-bromoethanol, in the presence of a base. The subsequent and key step is the intramolecular acid-catalyzed dehydration of the phenoxyethanol derivative. Treatment of 2-(2,3-dimethoxyphenoxy)ethan-1-ol with a strong acid, such as sulfuric acid or polyphosphoric acid, at elevated temperatures would induce cyclization. The reaction proceeds via protonation of the primary alcohol, followed by the intramolecular nucleophilic attack of the aromatic ring at the ortho position to one of the methoxy (B1213986) groups, and subsequent loss of water to form the dihydrofuran ring. The final step to yield 2,3-dihydrobenzofuran-4-ol would involve the selective demethylation of the methoxy group at the 4-position.

Friedel-Crafts Acylation and Subsequent Functionalization Strategies

Another classical and versatile approach to the synthesis of the this compound framework utilizes the Friedel-Crafts acylation reaction as a key step. This strategy allows for the introduction of a carbonyl group, which can then be elaborated to form the dihydrofuran ring.

A plausible synthetic sequence could commence with a protected dihydroxybenzene, such as resorcinol (B1680541) dimethyl ether (1,3-dimethoxybenzene). A Friedel-Crafts acylation reaction with an acyl halide, for instance, chloroacetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride, would introduce a 2-chloroacetyl group onto the aromatic ring. The directing effects of the methoxy groups would favor acylation at the 4-position.

The resulting 2-chloro-1-(2,4-dimethoxyphenyl)ethan-1-one can then undergo a series of transformations. Reduction of the ketone to a secondary alcohol, for example with sodium borohydride (B1222165), would yield 2-chloro-1-(2,4-dimethoxyphenyl)ethanol. This intermediate is primed for intramolecular cyclization. Treatment with a base would facilitate an intramolecular Williamson ether synthesis, where the newly formed alkoxide displaces the chloride to form the five-membered dihydrofuran ring. Subsequent demethylation of the methoxy group at the 4-position would then furnish the target compound, this compound.

Advanced Synthetic Strategies

More contemporary approaches to the synthesis of this compound and its analogs focus on efficiency, and chemo-, regio-, and stereoselectivity. These advanced strategies often employ catalytic systems to achieve high levels of control over the molecular architecture.

Asymmetric Annulation Methodologies

The development of asymmetric annulation reactions has provided powerful tools for the enantioselective synthesis of chiral 2,3-dihydrobenzofurans. These methods are crucial for the preparation of enantiomerically pure compounds for biological evaluation.

A highly effective and stereoselective method for the synthesis of 2,3-dihydrobenzofurans is the [4+1] annulation reaction between in situ generated ammonium (B1175870) ylides and ortho-quinone methides (o-QMs). organic-chemistry.orgucl.ac.uknih.gov This reaction has been developed into a highly enantio- and diastereoselective process. organic-chemistry.orgucl.ac.uknih.gov

The in situ generation of o-quinone methides from stable precursors is a key feature of this methodology. ucl.ac.uk The reaction with ammonium ylides, which act as a one-carbon component, proceeds to form the 2,3-dihydrobenzofuran ring system. The use of chiral ammonium ylides, often derived from Cinchona alkaloids, allows for excellent control of both the relative and absolute stereochemistry of the newly formed chiral centers. ucl.ac.uk This method has been shown to be applicable to a variety of substituted o-quinone methides and ammonium ylides, affording a range of functionalized 2,3-dihydrobenzofurans in good yields and with high stereoselectivities. organic-chemistry.orgnih.gov

| o-Quinone Methide Precursor | Ammonium Ylide Precursor | Yield (%) | diastereomeric ratio (trans:cis) | enantiomeric ratio (er) |

|---|---|---|---|---|

| 2-(1-Phenylethenyl)phenol | (Carbethoxymethyl)trimethylammonium bromide | 85 | >95:5 | 94:6 |

| 2-(1-(4-Chlorophenyl)ethenyl)phenol | (Carbethoxymethyl)trimethylammonium bromide | 82 | >95:5 | 93:7 |

| 2-(1-(4-Nitrophenyl)ethenyl)phenol | (Carbethoxymethyl)trimethylammonium bromide | 75 | >95:5 | 92:8 |

| 2-(1-Phenylethenyl)phenol | (Benzoylmethyl)trimethylammonium bromide | 91 | >95:5 | 96:4 |

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of complex molecules, including 2,3-dihydrobenzofurans. These methods avoid the use of metal catalysts and often proceed under mild reaction conditions.

An efficient asymmetric cascade pathway for the construction of trans-2,3-dihydrobenzofurans has been developed, employing a chiral thiourea (B124793) catalyst. This reaction proceeds via a Michael addition followed by an oxa-substitution, using in-situ generated pyridinium (B92312) ylides and ortho-hydroxy chalcone (B49325) derivatives. This approach provides good to excellent yields and notable stereoselectivity, with enantiomeric excesses up to 84% and high diastereomeric ratios. The mild, ambient temperature conditions are a key advantage of this cascade [4+1] annulation strategy.

| ortho-Hydroxy Chalcone Derivative | Pyridinium Ylide Precursor | Yield (%) | diastereomeric ratio (trans:cis) | enantiomeric excess (% ee) |

|---|---|---|---|---|

| (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one | 1-(2-Oxo-2-phenylethyl)pyridinium bromide | 85 | >20:1 | 82 |

| (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | 1-(2-Oxo-2-phenylethyl)pyridinium bromide | 88 | >20:1 | 80 |

| (E)-1-(2-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | 1-(2-Oxo-2-phenylethyl)pyridinium bromide | 92 | >20:1 | 84 |

| (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one | 1-(2-(4-methoxyphenyl)-2-oxoethyl)pyridinium bromide | 82 | >20:1 | 78 |

Lewis Acid-Mediated Cyclizations

Lewis acid-mediated reactions offer a transition metal-free approach to the synthesis of dihydrobenzofuran derivatives. nih.gov These reactions often proceed through domino or cascade sequences, efficiently constructing the heterocyclic ring system. For example, a combination of a Lewis acid (boron trifluoride diethyl etherate) and a Brønsted acid (propionic acid) can catalyze the reaction of 1,6-enynes and nitriles to yield 3-enamide-substituted dihydrobenzofurans. nih.gov

In some cases, Lewis acids are used to activate substrates toward cycloaddition. A photocatalytic, one-pot methodology for C₃-substituted dihydrobenzofurans involves the use of the Lewis acid B(C₆F₅)₃ to facilitate the reaction between p-benzoquinones and substituted alkenes. nih.gov Lewis acids can also be used in conjunction with other catalytic systems. Ruthenium nanoparticles immobilized on a Lewis acid-functionalized supported ionic liquid phase have been shown to effectively catalyze the selective hydrogenation of benzofurans to the corresponding dihydrobenzofurans. acs.org A domino reaction catalyzed by a Lewis acid has been reported for the synthesis of 3-methyl-6,7-dihydrobenzofuran-4(5H)-ones from (Z)-3-hexene-2,5-dione and 1,3-dicarbonyl compounds, showcasing the utility of this strategy for building related cyclic frameworks. rsc.orgrsc.org

Catalyst-Free Synthetic Routes

The synthesis of 2,3-dihydrobenzofurans without the use of metal catalysts represents a significant advancement in green chemistry. nih.gov These methods often provide high yields and can be performed under mild conditions.

One notable catalyst-free approach involves a formal [4+1] annulation reaction between propargylamines and sulfur ylides. nih.gov This method proceeds through an in situ generated o-quinone methide (o-QM) intermediate, which then reacts with the sulfur ylide to form the dihydrobenzofuran ring. nih.gov The reaction is highly diastereoselective, generally yielding a diastereomeric ratio (dr) greater than 20:1, and produces moderate to excellent yields. A key advantage of this protocol is its operational simplicity and the formation of C-C and C-O bonds in a single step within an aqueous mixed solvent. nih.gov

Another catalyst-free strategy for synthesizing 2,3-dihydrobenzofuran scaffolds involves the reaction of substituted salicylaldehydes with a sulfoxonium ylide in dichloromethane (B109758) (CH₂Cl₂), which affords high yields ranging from 80% to 89%. nih.govfrontiersin.org Additionally, a [3+2] cyclization of unsaturated imines with iodine-substituted phenols in the presence of a base has been developed. This reaction is proposed to proceed through a diradical intermediate, which subsequently cyclizes and hydrolyzes to yield the target dihydrobenzofuran derivatives. nih.govfrontiersin.org

These catalyst-free methods highlight a trend towards more environmentally benign synthetic protocols in organic chemistry. nih.gov

Table 1: Examples of Catalyst-Free Synthetic Routes for 2,3-Dihydrobenzofurans

| Reactants | Method | Key Features | Yield | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| Propargylamines + Benzoyl Sulfonium Salts | [4+1] Annulation via o-QM intermediate | One-pot, aqueous mixed solvent | Moderate to Excellent | >20:1 | nih.gov |

| Substituted Salicylaldehydes + Sulfoxonium Ylide | Nucleophilic Addition/Cyclization | Non-catalyst conditions in CH₂Cl₂ | 80-89% | Not specified | nih.govfrontiersin.org |

| Unsaturated Imines + Iodine-Substituted Phenols | [3+2] Cyclization via diradical intermediate | Base-mediated | Not specified | Not specified | nih.govfrontiersin.org |

Stereoselective and Enantioselective Synthesis

The biological activity of 2,3-dihydrobenzofuran derivatives is often dependent on their stereochemistry. Consequently, the development of stereoselective and enantioselective synthetic methods is of paramount importance for accessing specific, biologically active isomers.

Achieving high diastereoselectivity is crucial for controlling the relative configuration of stereocenters in the 2,3-dihydrobenzofuran core. Various strategies have been developed to this end, often employing metal catalysts or specific reaction pathways that favor the formation of one diastereomer over others.

A rhodium-catalyzed C-H functionalization followed by an organocatalyzed oxa-Michael addition has been shown to be a powerful method for the stereodivergent synthesis of 2,3-disubstituted dihydrobenzofurans. researchgate.net By carefully selecting the combination of two chiral catalysts, all four possible stereoisomers of the products can be accessed in good yields and with high levels of stereoselectivity. researchgate.net Another approach utilizes a rhodium-catalyzed reaction of diazo-containing phenolic compounds with isatins through an aldol-type addition. This method generates 3-hydroxyoxindole-incorporating 2,3-dihydrobenzofuran derivatives with exclusive diastereoselectivity, achieving ratios from 81:19 to 95:5 dr. nih.gov

Catalyst-free methods can also exhibit remarkable diastereoselectivity. For instance, the formal [4+1] annulation of propargylamines with sulfur ylides proceeds with high diastereoselectivity, generally exceeding a 20:1 dr. nih.gov Biocatalysis offers another route to exceptional stereocontrol. Engineered myoglobins have been used for the cyclopropanation of benzofurans, leading to the formation of stereochemically rich 2,3-dihydrobenzofurans with greater than 99.9% diastereomeric excess (de). rochester.edu This high level of control is attributed to the specific arrangement of the substrate within the enzyme's active site. rochester.edu

Table 2: Selected Methods for Diastereoselective Synthesis of 2,3-Dihydrobenzofurans

| Method | Catalyst/Reagent | Key Feature | Diastereomeric Ratio (dr) / Diastereomeric Excess (de) | Reference |

|---|---|---|---|---|

| C-H Functionalization/Oxa-Michael Addition | Rhodium catalyst and Organocatalyst | Stereodivergent synthesis | High stereoselectivity | researchgate.net |

| Aldol-type Addition | Rhodium catalyst | Forms 3-hydroxyoxindole-containing products | 81:19 to 95:5 dr | nih.gov |

| [4+1] Annulation | Sulfur Ylide (Catalyst-free) | In situ o-QM generation | >20:1 dr | nih.gov |

| Biocatalytic Cyclopropanation | Engineered Myoglobin | High stereochemical complexity | >99.9% de | rochester.edu |

The synthesis of enantioenriched 2,3-dihydrobenzofurans is a major focus in medicinal and organic chemistry. This is typically achieved using chiral catalysts, which can be metal-based, organocatalysts, or biocatalysts.

Chiral phosphoric acids have emerged as powerful organocatalysts for these transformations. They have been successfully employed in asymmetric [3+2] cycloaddition reactions of p-quinone monoimides with various olefins, affording highly functionalized chiral 2,3-dihydrobenzofuran derivatives in good yields and with excellent stereoselectivities. acs.orgresearchgate.net For example, the reaction of quinone monoimines with 3-hydroxymaleimides in the presence of an asymmetric phosphoric acid catalyst can achieve enantiomeric excesses (ee) ranging from 49% to 99%. frontiersin.org

Transition metal catalysis offers a broad platform for enantioselective synthesis. A one-pot procedure using a combination of rhodium (Rh) and palladium (Pd) catalysts has been developed to synthesize the chiral dihydrobenzofuran framework with excellent enantioselectivity (up to 96% ee) without isolating intermediates. acs.orgacs.org Ruthenium(II)-catalyzed asymmetric intramolecular hydroarylation, assisted by a chiral transient directing group, has been used to prepare 2,3-dihydrobenzofurans with all-carbon quaternary stereocenters in high yields and enantioselectivities (up to >99% ee). researchgate.net Similarly, dirhodium catalysts have been employed for the stereoselective C–H insertion of aryldiazoacetates, furnishing trans-2,3-dihydrobenzofuran units with up to 84% ee. nih.gov

Biocatalytic strategies provide an alternative with exceptional selectivity. Engineered heme-containing proteins, specifically myoglobins, have been utilized for the cyclopropanation of benzofurans. This approach yields 2,3-dihydrobenzofurans with outstanding enantiopurity, achieving over 99.9% ee. rochester.edu The high enantioselectivity is rationalized by a stereochemical model where the protein environment dictates the facial selectivity of the reaction. rochester.edu

Table 3: Chiral Catalysts and Achieved Enantiomeric Excess in 2,3-Dihydrobenzofuran Synthesis

| Catalyst Type | Specific Catalyst/System | Reaction Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Biocatalyst | Engineered Myoglobin | Benzofuran (B130515) Cyclopropanation | >99.9% | rochester.edu |

| Organocatalyst | Chiral Phosphoric Acid | [3+2] Cycloaddition | Up to 99% | frontiersin.orgacs.orgresearchgate.net |

| Transition Metal | Rhodium/Palladium (one-pot) | Asymmetric Ring Opening/C-O Coupling | Up to 96% | acs.orgacs.org |

| Transition Metal | Ruthenium(II) with Chiral Amine | Asymmetric Intramolecular Hydroarylation | Up to >99% | researchgate.net |

| Transition Metal | Dirhodium Carboxylate | C-H Insertion | Up to 84% (trans isomer) | nih.gov |

Chemical Reactivity and Derivatization of 2,3 Dihydrobenzofuran 4 Ol

Redox Chemistry of the Hydroxyl Group

The hydroxyl group at the 4-position of the 2,3-dihydrobenzofuran (B1216630) scaffold is a primary site for redox reactions.

The hydroxyl group of 2,3-dihydrobenzofuran-4-ol and its derivatives can be oxidized to the corresponding carbonyl compounds. evitachem.com For instance, the oxidation of 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethanes with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can yield 2,3-dihydro-2-(4-hydroxyphenyl)benzofuran derivatives. rsc.org The proportion of the dihydrobenzofuran product is dependent on the amount of DDQ used. rsc.org

In a different context, the oxidation of a diacid derivative of a related dihydrobenzofuran was achieved to produce 2-(carboxymethoxy)isophthalic acid. acs.org Furthermore, the sonophotocatalytic degradation of carbofuran, a related compound, can lead to the formation of 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol through carbamate (B1207046) cleavage. This suggests that under certain conditions, oxidative pathways can involve hydroxyl radical attack at the 4-position, potentially forming quinone-like intermediates.

Table 1: Examples of Oxidation Reactions

| Starting Material | Reagent(s) | Product(s) | Reference |

| 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethane | 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) | 2,3-dihydro-2-(4-hydroxyphenyl)benzofuran | rsc.org |

| 2-(carboxymethoxy)-5-methylbenzoic acid | Not specified | 2-(carboxymethoxy)isophthalic acid | acs.org |

| Carbofuran | UV/visible light, photocatalyst | 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol |

While direct reduction of the hydroxyl group in this compound is not a common transformation, related reductions of other functional groups on the dihydrobenzofuran ring system are well-documented. For example, the reduction of aurones (benzofuranone derivatives) with sodium borohydride (B1222165) in methanol (B129727) yields the corresponding 2,3-dihydrobenzofuran-3-ols. rsc.org Similarly, 2,2-dimethylbenzofuran-3(2H)-one can be reduced with sodium borohydride to synthesize 2,2-dimethyl-2,3-dihydrobenzofuran-3-ol (B8751117) with a 77% yield.

Catalytic hydrogenation is another important reduction method. Substituted benzofurans can be hydrogenated over a palladium on carbon (Pd/C) catalyst to give dihydrobenzofuran derivatives. acs.org For example, ethyl 2-methylbenzofuran-4-carboxylate can be hydrogenated to ethyl 2-methyl-2,3-dihydrobenzofuran-4-carboxylate, which can then be further reduced to the corresponding alcohol. The reduction of 2-arylbenzofuran-3-carboxylates can lead to either cis- or trans-2,3-dihydrobenzofurans depending on the reducing agent used; catalytic hydrogenation tends to produce the cis isomer, while reduction with magnesium in methanol yields the trans isomer. acs.org

Table 2: Examples of Reduction Reactions on Related Structures

| Starting Material | Reagent(s) | Product(s) | Reference |

| Aurones | Sodium borohydride, methanol | 2,3-Dihydrobenzofuran-3-ols | rsc.org |

| 2,2-Dimethylbenzofuran-3(2H)-one | Sodium borohydride, methanol | 2,2-Dimethyl-2,3-dihydrobenzofuran-3-ol | |

| Ethyl 2-methylbenzofuran-4-carboxylate | 10% Pd/C, H₂, acetic acid | Ethyl 2-methyl-2,3-dihydrobenzofuran-4-carboxylate | |

| 2-Arylbenzofuran-3-carboxylate | Pd/C, H₂ | cis-2-Aryl-2,3-dihydrobenzofuran-3-carboxylate | acs.org |

| 2-Arylbenzofuran-3-carboxylate | Mg, methanol | trans-2-Aryl-2,3-dihydrobenzofuran-3-carboxylate | acs.org |

Substitution Reactions and Functional Group Transformations

The hydroxyl group of this compound can direct electrophilic aromatic substitution on the benzene (B151609) ring. evitachem.com The hydroxyl group itself can also undergo various transformations. For example, it can be O-allylated using allyl bromide and potassium carbonate. acs.org The resulting allyl ether can then undergo a Claisen rearrangement upon heating to introduce an allyl group onto the aromatic ring. acs.org

The hydroxyl group can also participate in condensation reactions with aldehydes or ketones to form more complex molecules. evitachem.com Furthermore, the hydroxyl group can be converted into other functional groups. For instance, treatment with a suitable reagent can transform it into a leaving group, facilitating nucleophilic substitution reactions.

Ring Modifications and Rearrangements

The 2,3-dihydrobenzofuran ring system can undergo various modifications and rearrangements. The Claisen rearrangement of O-allyl derivatives is a key example that modifies the aromatic portion of the molecule. acs.org In some cases, the dihydrofuran ring itself can be opened. For example, the conversion of 2,3-dihydrobenzofuran to 2-ethylphenol (B104991) involves the cleavage of the C(sp³)–O bond in the furan (B31954) ring. researchgate.net

More complex rearrangements have also been observed. For instance, the isomerization of 2,3-dihydrobenzofuran-3-ols, which are sensitive to heat and acidic conditions, can occur at room temperature in the presence of aqueous HCl. rsc.org This process is believed to proceed through the formation of a carbocation, followed by a rearrangement to an extracyclic methine carbon. rsc.org

Transition metal-catalyzed reactions have emerged as powerful tools for modifying the dihydrobenzofuran skeleton. nih.gov For example, palladium-catalyzed annulation reactions can be used to prepare polycyclic dihydrobenzofurans. rsc.org Rhodium-catalyzed reactions can also be employed for the synthesis of dihydrobenzofuran derivatives through C-H and C-C bond activation. rsc.org

Biological Activities and Pharmacological Relevance

Antimicrobial and Antifungal Efficacy

Derivatives of the benzofuran (B130515) and dihydrobenzofuran families have been recognized for their potential as antimicrobial and antifungal agents. Research has shown that these compounds can inhibit the growth of various pathogenic bacteria and fungi.

For instance, certain aza-benzofuran derivatives have demonstrated moderate antibacterial activity. nih.gov In contrast, oxa-benzofuran compounds have shown notable antifungal effects against species like Penicillium italicum and Colletotrichum musae, with Minimum Inhibitory Concentration (MIC) values of 12.5 µg/mL and 12.5–25 µg/mL, respectively. nih.gov Chalcone (B49325) derivatives, which can incorporate the benzofuran structure, have also shown remarkable biological activities, including antibacterial and antifungal properties. dovepress.com Studies on 2,4-dihydroxychalcones revealed susceptibility in microorganisms of the Staphylococcus genus, with MICs ranging from 19.5 to 125 µg/mL. researchgate.net Furthermore, the growth of oral isolates of Candida albicans was efficiently inhibited by certain chalcones, which proved to be fungicidal at a concentration of 15.6 µg/mL. researchgate.net

The table below summarizes the antimicrobial and antifungal activities of selected benzofuran and related derivatives against various microorganisms.

| Compound Class | Microorganism | Activity Type | Measurement | Result |

| Oxa-benzofuran | Penicillium italicum | Antifungal | MIC | 12.5 µg/mL |

| Oxa-benzofuran | Colletotrichum musae | Antifungal | MIC | 12.5–25 µg/mL |

| 2,4-dihydroxychalcones | Staphylococcus genus | Antibacterial | MIC | 19.5 to 125 µg/mL |

| Chalcone derivative | Candida albicans (oral isolates) | Antifungal | Fungicidal Conc. | 15.6 µg/mL |

Anti-inflammatory Effects

The anti-inflammatory potential of dihydrobenzofuran derivatives has been a significant area of investigation. These compounds can modulate key inflammatory pathways, suggesting their therapeutic utility in inflammation-related conditions. Studies have shown that fluorinated benzofuran and dihydrobenzofuran derivatives can suppress inflammation stimulated by lipopolysaccharides by inhibiting the expression of key inflammatory enzymes. nih.govnih.gov

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the synthesis of prostaglandins (PGs). nih.gov The two main isoforms, COX-1 and COX-2, are key targets for anti-inflammatory drugs. nih.govbibliotekanauki.pl Certain fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to inhibit the expression of cyclooxygenase-2 (COX-2). nih.govnih.gov Specific 5-keto-substituted 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofurans have been identified as inhibitors of both COX and 5-lipoxygenase (5-LOX), with a notable selectivity for the COX-2 isoform. nih.gov This selective inhibition is a desirable trait for anti-inflammatory agents, as it may reduce the side effects associated with non-selective COX inhibitors. rsc.org

Nitric oxide (NO) is a signaling molecule produced by nitric oxide synthase (NOS) enzymes and plays a role in inflammation. There are three main isoforms of NOS: endothelial (eNOS), neuronal (nNOS), and inducible (iNOS). google.com The iNOS isoform is often upregulated during inflammation, leading to increased NO production. nih.gov Research has demonstrated that certain fluorinated benzofuran and dihydrobenzofuran derivatives effectively suppress inflammation by inhibiting the expression of nitric oxide synthase 2 (NOS2 or iNOS). nih.govnih.gov Furthermore, specific aza-benzofuran compounds have been found to exhibit anti-inflammatory activity by inhibiting the release of nitric oxide in mouse macrophages, with IC50 values ranging from 16.5 to 17.3 μM. nih.gov

Microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) is a terminal synthase that plays a critical role in the production of prostaglandin E2 (PGE2), a key mediator of inflammation. nih.gov As such, mPGES-1 has emerged as a promising target for developing novel anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.gov Inhibitors of mPGES-1 can specifically block the production of pro-inflammatory PGE2. nih.gov While direct studies on 2,3-Dihydrobenzofuran-4-ol as an mPGES-1 inhibitor are not detailed in the provided context, the broader class of compounds that inhibit this enzyme represents a modern approach to controlling inflammation. rsc.org The inhibition of mPGES-1 can lead to a reduction in PGE2 biosynthesis at the site of inflammation. frontiersin.org

Anticancer and Cytotoxic Properties

The benzofuran and 2,3-dihydrobenzofuran (B1216630) scaffolds are considered valuable heterocycles in medicinal chemistry and have been investigated for their potential anticancer effects. nih.govnih.gov The structure-activity relationship (SAR) analysis of some derivatives suggests that the presence of hydroxyl groups can be crucial for modulating anticancer activity. mdpi.com

Numerous studies have evaluated the cytotoxic activities of novel dihydrobenzofuran derivatives against various human cancer cell lines. For instance, fluorinated dihydrobenzofuran derivatives have been tested for their effects on the proliferation of the human colorectal adenocarcinoma cell line HCT116. nih.govnih.govresearchgate.net Certain compounds containing difluorine and bromine groups were found to inhibit the proliferation of these cells by approximately 70%. nih.govnih.gov

Other research has demonstrated the potent cytotoxic activity of specific dihydrobenzofuran derivatives against a panel of cancer cell lines. The table below presents the half-maximal inhibitory concentration (IC50) values for selected derivatives against different cell lines, indicating their potential as antiproliferative agents.

| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Compound 4e | A549 (Lung) | 1.25 ± 0.19 | Doxorubicin | 2.31 ± 0.13 |

| Compound 6c | A549 (Lung) | 1.35 ± 0.12 | Doxorubicin | >2.31 |

| Compound 6c | MCF-7 (Breast) | 0.49 ± 0.01 | Doxorubicin | >1 |

| Compound 3f | OVCAR-4 (Ovarian) | 0.29 | - | - |

| Compound 3f | MDA-MB-468 (Breast) | 0.35 | - | - |

Data sourced from studies on novel dihydrobenzofuran derivatives. researchgate.net

Modulation of Nuclear Factor-kappa B (NF-κB) Activity

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of genes involved in inflammation, immune responses, and cell survival. The modulation of NF-κB activity is a key target for the development of anti-inflammatory and anticancer therapies.

Certain derivatives of 2,3-dihydrobenzofuran have been investigated for their ability to modulate the NF-κB signaling pathway. For instance, a synthetic derivative of benzofuran lignan (B3055560) has been shown to inhibit endotoxin-induced NF-κB activation. This inhibition is achieved by preventing the degradation of IκBα, the inhibitory subunit of NF-κB, thereby blocking the nuclear translocation of the p65 subunit of NF-κB. In contrast, some fluorinated benzofuran and 2,3-dihydrobenzofuran derivatives did not affect the phosphorylation of NF-κB or Iκ-Bα induced by lipopolysaccharide (LPS) nih.gov.

A study on a benzofuran-containing selenium compound, 2-(((3-trifluoromethyl)phenyl(selenyl)methyl)-2,3-dihydrobenzofuran (TFSeB), demonstrated its ability to decrease the levels of NF-κB, which is a key marker in neuroinflammation nih.gov. These findings suggest that the anti-inflammatory effects of some 2,3-dihydrobenzofuran derivatives may be mediated, at least in part, through the inhibition of the NF-κB signaling pathway. The specific substitutions on the 2,3-dihydrobenzofuran scaffold appear to be critical in determining the extent and nature of this modulatory activity.

Table 1: Effects of 2,3-Dihydrobenzofuran Derivatives on NF-κB Activity

| Compound | Effect on NF-κB Pathway | Reference |

|---|---|---|

| Synthetic benzofuran lignan derivative | Potentially inhibits NF-κB DNA binding activity by inhibiting IκBα. | |

| Fluorinated benzofuran and 2,3-dihydrobenzofuran derivatives | Did not modify NF-κB or Iκ-Bα phosphorylation induced by LPS. | nih.gov |

| 2-(((3-trifluoromethyl)phenyl(selenyl)methyl)-2,3-dihydrobenzofuran (TFSeB) | Decreased key inflammatory and neurodegenerative markers, including nuclear factor kappa B (NF-κB). | nih.gov |

Antioxidant Mechanisms

The antioxidant properties of 2,3-dihydrobenzofuran derivatives are attributed to their ability to scavenge free radicals and inhibit lipid peroxidation, processes that are implicated in a variety of chronic diseases.

Several studies have demonstrated the potent radical-scavenging capabilities of hydroxylated 2,3-dihydrobenzofuran derivatives. The antioxidant activity of these compounds is often compared to that of well-known antioxidants like α-tocopherol (a form of Vitamin E).

The antioxidant activity of benzofuran-stilbene hybrid compounds has also been investigated using density functional theory (DFT) calculations. These studies indicate that the O-H bond breakage is central to their antioxidative activity, with the primary mechanism being hydrogen atom transfer (HAT) in the gaseous phase and sequential proton loss-electron transfer (SPL-ET) in solvent environments rsc.org.

Table 2: Radical Scavenging Activity of 2,3-Dihydrobenzofuran Derivatives

| Compound | Assay | IC50 Value | Reference |

|---|---|---|---|

| Substituted benzofuran derivatives (6a, 6b, 6d, 6h, 6o, 6p, 6r) | DPPH method | Showed very good antioxidant activity | nih.gov |

| 2,3-Dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran (BO-653) | Electron Spin Resonance | More stable phenoxyl radical than α-tocopheroxyl radical | nih.gov |

Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, which can lead to cell damage. Antioxidants that can inhibit this process are of significant therapeutic interest.

A novel water-soluble antioxidant of the benzofuran family, 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (BFA) , has demonstrated significant inhibitory effects on lipid peroxidation nih.gov. In rat liver mitochondria, BFA was found to have an IC50 value of approximately 12 μM against ascorbate/Fe2+-induced lipid peroxidation. In rat liver microsomes, it inhibited both iron-dependent and iron-independent lipid peroxidation with IC50 values of 25 μM and 30 μM, respectively nih.gov. The antioxidant efficiency of BFA was noted to be slightly higher than that of the related compound Trolox C nih.gov.

Furthermore, the compound 2,3-Dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran (BO-653) has shown superior antioxidant potency against lipid peroxidation in phosphatidylcholine liposomal membranes when compared to α-tocopherol nih.gov.

Table 3: Inhibition of Lipid Peroxidation by 2,3-Dihydrobenzofuran Derivatives

| Compound | System | IC50 Value | Reference |

|---|---|---|---|

| 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (BFA) | Rat liver mitochondria (ascorbate/Fe2+-induced) | ~12 μM | nih.gov |

| 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (BFA) | Rat liver microsomes (NADPH/Fe2+/ADP-induced) | 25 μM | nih.gov |

| 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (BFA) | Rat liver microsomes (cumene hydroperoxide-induced) | 30 μM | nih.gov |

Antiprotozoal and Antimalarial Activities

The 2,3-dihydrobenzofuran scaffold is present in a number of compounds that have shown promising activity against various protozoan parasites, including those that cause Chagas disease and malaria.

Dihydrobenzofuran-type neolignans (DBNs) have demonstrated notable activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. In one study, a panel of eighteen DBNs were synthesized and evaluated. One of these compounds, DBN 1, exhibited the highest activity against the amastigote forms of the T. cruzi Y strain, with an IC50 value of 3.26 μM nih.govnih.gov. This level of activity is comparable to the standard drug benznidazole. Four other DBNs showed activity against the T. cruzi Tulahuen lac-Z strain with IC50 values ranging from 7.96 to 21.12 μM nih.govnih.gov. The proposed mechanism of action for these compounds involves the destabilization of tubulin-microtubule dynamics within the parasite nih.govnih.gov.

While direct evidence for the antimalarial activity of this compound is not available, the broader class of benzofuran derivatives has been explored for this purpose.

**Table 4: Antiprotozoal Activity of 2,3-Dihydrobenzofuran Derivatives against *Trypanosoma cruzi***

| Compound | Strain | IC50 Value (μM) | Reference |

|---|---|---|---|

| DBN 1 | T. cruzi Y strain (amastigotes) | 3.26 | nih.govnih.gov |

| DBNs 1-4 | T. cruzi Tulahuen lac-Z strain (amastigotes) | 7.96 - 21.12 | nih.govnih.gov |

Neuroprotective Potentials

The neuroprotective effects of 2,3-dihydrobenzofuran derivatives are often linked to their antioxidant properties. Oxidative stress is a major contributor to the pathogenesis of neurodegenerative diseases such as Alzheimer's disease.

A study on the benzofuran-containing selenium compound, 2-(((3-trifluoromethyl)phenyl(selenyl)methyl)-2,3-dihydrobenzofuran (TFSeB) , has highlighted its neuroprotective potential in a mouse model of Alzheimer's disease nih.gov. The benzofuran core of this compound is recognized for its antioxidant properties. The study found that TFSeB reduced markers of oxidative stress in the prefrontal cortex and cerebellum of mice. It also modulated apoptosis-related proteins, favoring neuronal survival nih.gov.

Furthermore, some benzofuran-based hybrid compounds have been shown to not only inhibit cholinesterases and β-amyloid aggregation but also to exert a neuroprotective effect against Aβ-induced neurotoxicity acs.org. These findings underscore the potential of the 2,3-dihydrobenzofuran scaffold in the development of therapeutic agents for neurodegenerative disorders.

Other Biological Effects

In addition to the activities mentioned above, derivatives of 2,3-dihydrobenzofuran have been reported to possess a range of other biological effects, including anti-inflammatory and antimicrobial activities.

A series of 2,3-dihydrobenzofuran-5-acetic acids and related compounds have been synthesized and evaluated as potential anti-inflammatory agents. One compound in this series, α-(7-chloro-2,2-dimethyl-2,3-dihydrobenzofuran)-α-methyl-5-acetic acid, demonstrated the most potent activity in a carrageenan-induced edema model nih.gov. More recently, fluorinated benzofuran and 2,3-dihydrobenzofuran derivatives have been shown to suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 and nitric oxide synthase 2, and by decreasing the secretion of inflammatory mediators such as interleukin-6, Chemokine (C-C) Ligand 2, nitric oxide, and prostaglandin E2 nih.gov.

In terms of antimicrobial activity, while some synthesized benzofuran derivatives were found to be inactive against Staphylococcus aureus and Salmonella typhimurium nih.gov, other studies on hydrophobic 2-arylbenzofurans have shown considerable antibacterial activity against vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA) researchgate.net. Additionally, certain benzofuran derivatives from Penicillium crustosum have exhibited moderate antibacterial and antifungal activities nih.gov.

Mechanistic Studies of Biological Action

Molecular Target Identification and Validation

While the precise molecular targets of 2,3-dihydrobenzofuran-4-ol are not fully elucidated, the broader class of dihydrobenzofuran derivatives has been shown to interact with a range of biological molecules. For instance, derivatives of this scaffold have been investigated for their potential to modulate the NLRP3 inflammasome, a key component of the innate immune system implicated in various inflammatory and metabolic disorders. google.comgoogle.com The NLRP3 inflammasome's role in conditions like type 2 diabetes, atherosclerosis, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease highlights the therapeutic potential of its inhibitors. google.comgoogle.com

Additionally, the 2,3-dihydrobenzofuran (B1216630) scaffold is a core component of compounds designed as potent and selective agonists for the cannabinoid receptor 2 (CB2). nih.gov CB2 receptor stimulation is known to suppress neuroinflammation, making it a promising target for neuropathic pain treatment. nih.gov Furthermore, some dihydrobenzofuran derivatives have been identified as inhibitors of the YAP/TAZ-TEAD protein-protein interaction, a critical signaling pathway in various cancers. google.com The core structure is also found in compounds with cytotoxic activity against cancer cell lines like HeLa cells. caymanchem.com

Enzyme and Receptor Interaction Profiling

The interaction of 2,3-dihydrobenzofuran derivatives with various enzymes and receptors is a key determinant of their biological effects. The benzofuran (B130515) ring system is known to modulate the activity of enzymes and receptors, leading to a range of pharmacological outcomes.

One notable example is the inhibition of Poly(ADP-ribose)polymerase-1 (PARP-1) by 2,3-dihydrobenzofuran-7-carboxamide (B140375) derivatives. acs.orgosti.gov PARP-1 is a crucial enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy. acs.org Structural studies have revealed that these inhibitors target the nicotinamide (B372718) binding pocket of the PARP-1 active site. acs.org

In the context of receptor interactions, dihydrobenzofuran analogues have been synthesized and evaluated for their activity at serotonin (B10506) receptors, specifically the 5-HT2A receptor, which is a key target for hallucinogenic and psychedelic drugs. mdma.chresearchgate.net These studies aim to understand how the constrained conformation of the dihydrofuran ring influences receptor binding and functional activity compared to more flexible phenethylamine (B48288) counterparts. mdma.ch Additionally, derivatives have been developed as melatonergic agents, targeting melatonin (B1676174) receptors which are involved in regulating circadian rhythms. google.com

Modulation of Gene Expression and Cellular Pathways

The interaction of 2,3-dihydrobenzofuran derivatives with their molecular targets can lead to the modulation of gene expression and various cellular pathways. For instance, compounds that inhibit the NLRP3 inflammasome can prevent the activation of caspase-1 and the subsequent processing and release of pro-inflammatory cytokines IL-1β and IL-18. google.com This, in turn, can downregulate inflammatory signaling pathways.

Furthermore, derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid have demonstrated the ability to inhibit NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a critical transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. nih.govrsc.org Inhibition of NF-κB is a significant mechanism for the anti-inflammatory and anti-cancer effects of these compounds. nih.gov

Structural Basis for Bioactivity: Insights from Structure-Activity Relationship (SAR) Studies

The biological activity of this compound and its derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have provided valuable insights into how specific structural modifications influence their pharmacological profiles. nih.govacs.org

Influence of the Hydroxyl Group on Bioactivity

The hydroxyl group at the 4-position of the benzofuran ring plays a crucial role in the bioactivity of these compounds. This polar group can participate in hydrogen bonding, which is critical for binding to target proteins and for crystal packing. For example, in the context of PARP-1 inhibition, polar hydroxyl groups at specific positions on the benzylidene moiety of dihydrobenzofuran derivatives have been shown to be beneficial for inhibitory activity. acs.org The hydroxyl group also enhances solubility in polar solvents. vulcanchem.com Its ability to act as a hydrogen bond donor and acceptor is a key factor in its interaction with biological macromolecules.

Impact of Ring Substitutions on Pharmacological Profiles

Substitutions on both the aromatic and dihydrofuran rings have a profound impact on the pharmacological profiles of these compounds.

Aromatic Ring Substitutions: The position and nature of substituents on the benzene (B151609) ring are critical. For instance, in a series of PARP-1 inhibitors, substitutions at the 7-position with a carboxamide group were essential for activity. acs.org Further modifications, such as the introduction of a nitro group which is later reduced to an amino group, have been used to synthesize specific isomers and explore the effect of substituents at other positions. acs.org The introduction of a bromine atom at the 4-position, for example, increases lipophilicity. vulcanchem.com

Dihydrofuran Ring Substitutions: Modifications to the dihydrofuran ring also significantly alter bioactivity. For instance, the introduction of substituents at the 2-position of the 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide core was found to be a promising strategy for enhancing PARP-1 inhibitory potency. acs.org Specifically, substituted benzylidene derivatives at the 2-position were found to be the most potent. acs.org In the case of CB2 receptor agonists, the stereochemistry at the asymmetric carbon atom in the dihydrofuran ring is crucial, with one enantiomer often being significantly more active than the other. nih.gov

The following table summarizes the impact of various substitutions on the bioactivity of dihydrobenzofuran derivatives based on SAR studies.

| Compound Series | Substitution Position | Substituent | Observed Effect on Bioactivity | Target | Reference |

| 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamides | 2-position | Substituted benzylidene | Increased inhibitory potency. acs.org | PARP-1 | acs.org |

| 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamides | 4'-position of benzylidene | Hydroxyl group | Beneficial for PARP-1 inhibition. acs.org | PARP-1 | acs.org |

| 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamides | 4'-position of benzylidene | Methylation of hydroxyl group | Reduced inhibitory activity. acs.org | PARP-1 | acs.org |

| 2,3-Dihydro-1-benzofuran derivatives | Asymmetric carbon | (S)-enantiomer | Active enantiomer for CB2 agonism. nih.gov | CB2 Receptor | nih.gov |

| Phenethylamines | 5-methoxy group tethered (dihydrofuran ring) | Dihydrofuran ring | Models active conformation of the 5-methoxy group. mdma.ch | 5-HT2A Receptor | mdma.ch |

| Phenethylamines | 7-position (bromine) | Bromine | Enhances binding energy more than expected by hydrophobicity alone. mdma.ch | 5-HT2A Receptor | mdma.ch |

Occurrence and Isolation from Natural Sources

Isolation from Plant Species (e.g., Ageratina pichinchensis, Asteraceae Family)

The Asteraceae family is a prominent source of natural products containing the 2,3-dihydrobenzofuran (B1216630) skeleton. researchgate.net A notable example is Ageratina pichinchensis (Kunth) R.King & Ho.Rob., a plant utilized in traditional Mexican medicine. mdpi.comresearchgate.net While the parent compound 2,3-Dihydrobenzofuran-4-ol itself is not always the isolated molecule, various derivatives have been identified.

Biotechnological studies have successfully established callus and cell suspension cultures of A. pichinchensis that produce these compounds. mdpi.comnih.govresearchgate.net Interestingly, the production of certain 2,3-dihydrobenzofuran derivatives has been reported exclusively in these cell cultures and not in the wild plant. mdpi.comresearchgate.net For instance, a specific derivative, (2S,3R)-5-acetyl-7,3α-dihydroxy-2β-(1-isopropenyl)-2,3-dihydrobenzofuran, has been isolated from these cultures. mdpi.com The production of a compound identified as 2,3-dihydrobenzofuran from ethyl acetate (B1210297) extracts of the callus culture has also been quantified. researchgate.netnih.gov In one study, the maximum yield in an airlift bioreactor reached 903.02 ± 41.06 µg/g of dry weight. mdpi.comresearchgate.net

The 2,3-dihydrobenzofuran moiety is also a key structural feature in rotenoids, a class of natural pesticides found in leguminous plants of the Derris and Lonchocarpus species. wits.ac.za The synthesis of the chiral intermediate, (-)-(R)-2-isopropenyl-2,3-dihydrobenzofuran-4-ol, was a crucial step in the total synthesis of Rotenone, highlighting its relevance to this class of natural products. wits.ac.za

Table 1: Examples of 2,3-Dihydrobenzofuran Derivatives from Plant Sources

| Compound Name | Plant Source | Family | Reference |

|---|---|---|---|

| (2S,3R)-5-acetyl-7,3α-dihydroxy-2β-(1-isopropenyl)-2,3-dihydrobenzofuran | Ageratina pichinchensis (cell culture) | Asteraceae | mdpi.com |

| 3',4-O-dimethylcedrusin | Croton spp. (Dragon's blood) | Euphorbiaceae | nih.gov |

| (-)-(R)-2-isopropenyl-2,3-dihydrobenzofuran-4-ol | (Synthetic intermediate for Rotenone, found in Derris and Lonchocarpus species) | Leguminosae | wits.ac.za |

Isolation from Fungi and Microorganisms (e.g., Colletotrichum higginsianum)

Fungi and other microorganisms are another rich source of structurally diverse 2,3-dihydrobenzofuran derivatives. researchgate.netnih.gov The fungus Colletotrichum higginsianum, a plant pathogen, has been found to produce several such compounds from its culture filtrates. acs.orgresearchgate.netcabidigitallibrary.org

One specific derivative isolated from C. higginsianum is Colletochlorin F, which is chemically identified as 7-chloro-2-(1-hydroxy-1-methylethyl)-6-methyl-2,3-dihydrobenzofuran-4-ol. acs.orgcabidigitallibrary.orgacs.org This compound was isolated alongside other related metabolites, indicating a biosynthetic pathway within the fungus that generates this specific scaffold. acs.orgresearchgate.net

Other fungi also produce compounds with this core structure. For example, Asperterreusine C, a dihydrobenzofuran derivative, has been isolated from the marine-derived endophytic fungus Aspergillus terreus. nih.gov Another related compound, (S)-5-formyl-2-(isopropyl-1′-ol)-2,3-dihydrobenzofuran, was identified from the culture broth of Heterobasidion annosum. nih.gov

Table 2: Examples of 2,3-Dihydrobenzofuran Derivatives from Fungal Sources

| Compound Name | Fungal Source | Reference |

|---|---|---|

| Colletochlorin F (7-chloro-2-(1-hydroxy-1-methylethyl)-6-methyl-2,3-dihydrobenzofuran-4-ol) | Colletotrichum higginsianum | acs.orgcabidigitallibrary.org |

| Asperterreusine C | Aspergillus terreus | nih.gov |

| (S)-5-formyl-2-(isopropyl-1′-ol)-2,3-dihydrobenzofuran | Heterobasidion annosum | nih.gov |

Classification within Natural Product Families (Alkaloids, Lignans (B1203133), Isoflavonoids)

The 2,3-dihydrobenzofuran skeleton is a versatile structural motif found across several major families of natural products. researchgate.netresearchgate.net Its derivatives are not confined to a single class but are recognized as members of lignans, neolignans, isoflavonoids, and even some alkaloids. researchgate.netresearchgate.net

Lignans and Neolignans : Many compounds featuring the 2,3-dihydrobenzofuran core are classified as lignans or neolignans. researchgate.netresearchgate.net These are phenolic compounds formed by the oxidative dimerization of two phenylpropanoid units. acs.org A prime example is 3',4-O-dimethylcedrusin, a dihydrobenzofuran lignan (B3055560) isolated from the resin of Croton species. nih.gov Dihydrobenzofuran neolignans are also commonly found in plants and propolis and are noted for their biological activities. mdpi.com The dimerization of caffeic acid methyl ester, for instance, can produce a dihydrobenzofuran lignan. acs.orgresearchgate.net

Isoflavonoids : This class of flavonoids is characterized by a 3-phenylchroman skeleton, and several subclasses contain the 2,3-dihydrobenzofuran ring system. rsc.org Pterocarpans and rotenoids are two prominent examples of isoflavonoids that incorporate this scaffold. researchgate.netrsc.org The synthesis of isoflavones can sometimes proceed through or result in 2,3-dihydrobenzofuran intermediates, further linking these structural classes. researchgate.net

Alkaloids : While less common, the 2,3-dihydrobenzofuran core is also present in some alkaloids. researchgate.netresearchgate.net Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. The alkaloid (+)-Decursivine, isolated from Rhaphidophora decursiva, contains a 2,3-dihydrobenzofuran moiety fused into a more complex structure. researchgate.net

Table 3: Classification of 2,3-Dihydrobenzofuran-Containing Natural Products

| Natural Product Family | Example Compound/Subclass | Source/Origin | Reference |

|---|---|---|---|

| Lignans | 3',4-O-dimethylcedrusin | Croton spp. | nih.gov |

| Neolignans | Dihydrobenzofuran neolignan | Propolis, various plants | mdpi.com |

| Isoflavonoids | Pterocarpans, Rotenoids | Leguminous plants | researchgate.netrsc.org |

| Alkaloids | (+)-Decursivine | Rhaphidophora decursiva | researchgate.net |

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques

Spectroscopic methods are fundamental in determining the molecular architecture of 2,3-dihydrobenzofuran-4-ol.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound and its derivatives. researchgate.net Both ¹H NMR and ¹³C NMR provide data on the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecule's framework. researchgate.netchemicalbook.com

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to the protons in different parts of the molecule. The aromatic protons on the benzene (B151609) ring typically appear as multiplets in the downfield region. The protons on the dihydrofuran ring, specifically at positions 2 and 3, show distinct signals, often as multiplets, due to their coupling with each other. The hydroxyl proton at position 4 gives a signal that can vary in chemical shift depending on the solvent and concentration.

| Compound Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 2-(2,3-dihydrobenzofuran-2-yl)-1-phenylethan-1-one | 7.98 (d, J = 8.1 Hz, 2H), 7.61–7.57 (m, 1H), 7.51–7.45 (m, 2H), 7.18 (d, J = 7.3 Hz, 1H), 7.12 (t, J = 7.7 Hz, 1H), 6.86 (t, J = 7.4 Hz, 1H), 6.78 (d, J = 8.0 Hz, 1H), 5.42–5.36 (m, 1H), 3.67 (dd, J = 17.1, 5.9 Hz, 1H), 3.55 (dd, J = 15.8, 9.1 Hz, 1H), 3.29 (dd, J = 17.1, 7.0 Hz, 1H), 2.95 (dd, J = 15.8, 7.0 Hz, 1H) | 197.6, 159.2, 136.8, 133.5, 128.8, 128.3, 128.2, 126.5, 125.2, 120.6, 109.6, 79.1, 44.8, 36.0 | rsc.org |

| Methyl-(Z)-3-benzylidene-2,3-dihydrobenzofuran-4-carboxylate | 7.47 (t, J = 2.8 Hz, 1H), 7.44–7.35 (m, 3H), 7.32–7.18 (m, 4H), 7.04 (d, J = 8.2 Hz, 1H), 5.42 (d, J = 3.2 Hz, 2H), 3.98 (s, 2H) | 168.1, 163.5, 137.2, 134.8, 129.5, 128.6, 127.2, 127.0, 125.5, 124.2, 123.0, 114.0, 74.7, 52.4 | acs.org |

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands for this compound include:

O-H Stretch: A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl (-OH) group.

Aromatic C-H Stretch: Absorption bands for the aromatic C-H stretching vibrations are found just above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching vibrations of the dihydrofuran ring appear just below 3000 cm⁻¹.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the benzene ring result in one or more sharp absorption bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The C-O stretching vibrations for the ether linkage in the dihydrofuran ring and the phenolic hydroxyl group typically appear in the 1000-1300 cm⁻¹ region.

These characteristic peaks help to confirm the presence of the key functional groups within the molecule. mdpi.com

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition and exact mass of this compound. rsc.org It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the molecular formula. researchgate.netrsc.orgmdpi.com

For this compound (C₈H₈O₂), the expected exact mass can be calculated and compared with the experimentally determined value. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to confirm the connectivity of the atoms within the molecule. For instance, the fragmentation of related dihydrobenzofuran neolignans has been studied to identify diagnostic ions associated with specific structural features.

| Compound Derivative | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

|---|---|---|---|---|

| 2-(2,3-dihydrobenzofuran-2-yl)-1-phenylethan-1-one | C₁₆H₁₅O₂ | 239.1067 | 239.1065 | rsc.org |

| 2-(2,3-dihydronaphtho[1,2-b]-furan-2-yl)-1-phenylethan-1-one | C₂₀H₁₇O₂ | 289.1223 | 289.1215 | rsc.org |

Chromatographic Separations

Chromatographic techniques are essential for the purification, separation, and quantification of this compound from reaction mixtures and biological matrices.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of this compound. rsc.org The compound's purity can be assessed using this technique, with a purity of 95% being reported for commercially available samples. adventchembio.com

A typical HPLC method for the analysis of 2,3-dihydrobenzofuran (B1216630) and its derivatives involves a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.com Detection is commonly achieved using a UV detector, as the benzene ring in the molecule absorbs UV light. For applications requiring mass spectrometric detection (LC-MS), volatile buffers like formic acid are used in the mobile phase. sielc.com The enantiomeric excess of chiral derivatives, such as 2-isopropenyl-2,3-dihydrobenzofuran-4-ol, can also be determined by HPLC using a chiral stationary phase.

Gas Chromatography (GC) is another powerful technique for the separation and analysis of volatile compounds like this compound and its derivatives. nih.gov In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then detected, often by a flame ionization detector (FID) or a mass spectrometer (GC-MS).

Comprehensive two-dimensional gas chromatography (GCxGC) offers even greater resolving power for complex mixtures. This technique has been used to identify a wide range of volatile compounds, including 2,3-dihydrobenzofuran, in complex samples like wine. In such analyses, 2,3-dihydrobenzofuran was identified with a retention time of 16 minutes and 46.0 seconds in the first dimension and 1.2 seconds in the second dimension. fmach.it The use of GC-MS allows for the definitive identification of the compound by comparing its mass spectrum with libraries of known compounds. fmach.it

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a fundamental analytical technique for the qualitative assessment of this compound and related benzofuran (B130515) derivatives. ijrti.org It is a versatile, cost-effective, and rapid method frequently employed to monitor the progress of chemical reactions, determine the purity of a substance, and assist in the identification of compounds within a mixture. ijrti.orgualberta.caresearchgate.net

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. ualberta.ca For the analysis of this compound, the stationary phase is typically a solid adsorbent, such as silica (B1680970) gel (SiO₂) or alumina (B75360) (Al₂O₃), coated as a thin, uniform layer on a support like a glass or aluminum plate. ijrti.org Silica gel is commonly used, often impregnated with a fluorescent indicator (F254) to aid in visualization. mdpi.comnih.govrsc.org

The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the plate via capillary action. ualberta.ca The choice of eluent is critical and depends on the polarity of the analyte. For benzofuran derivatives, various solvent systems are used. The separation occurs as the more polar compounds adsorb more strongly to the stationary phase and thus travel a shorter distance up the plate, while less polar compounds are carried further by the mobile phase. ualberta.ca This differential migration results in the separation of the mixture's components into distinct spots. ijrti.org

After development, the separated spots are visualized. Since this compound contains a chromophoric benzofuran ring, it can often be detected under ultraviolet (UV) light, typically at wavelengths of 254 nm or 365 nm, where it appears as a dark or fluorescent spot. nih.govrsc.org For compounds without a strong chromophore or to enhance sensitivity, various chemical staining reagents can be sprayed onto the plate. Given the phenolic hydroxyl group in this compound, stains that react with phenols are effective. These include:

Phosphomolybdic acid (PMA): Reacts with many organic compounds, including phenols, to produce blue, purple, or green spots on a yellow background upon heating. illinois.edu

Potassium permanganate (B83412) (KMnO₄): A general stain for compounds that can be oxidized, appearing as yellow-brown spots on a purple background. illinois.edu

Bromocresol green: An indicator that can detect acidic compounds, such as phenols, which appear as yellow spots on a green or blue background. illinois.edu

The position of each spot is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. researchgate.net Comparing the Rf value of an unknown spot to that of a known standard, run on the same plate, can provide tentative identification. ualberta.ca

Table 1: TLC Conditions for Analysis of Benzofuran Derivatives

| Parameter | Description | Source(s) |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 (precoated plates) | nih.govrsc.org |

| Mobile Phase (Eluent) | Chloroform-Methanol mixtures (e.g., 98:2, 95:5) | mdpi.com |

| Cyclohexane-Acetone mixtures (e.g., 10:1, 5:1) | nih.gov | |

| Hexanes-Ethyl Acetate (B1210297) mixtures | rsc.org | |

| Methylene Chloride | mdma.ch | |

| Visualization | UV Light (254 nm and 365 nm) | nih.govrsc.org |

| Phosphomolybdic Acid (PMA) stain | illinois.edu | |

| Potassium Permanganate (KMnO₄) stain | illinois.edu | |

| Bromocresol Green stain | illinois.edu |

Sample Preparation and Derivatization Techniques

The accurate quantification and characterization of this compound, particularly from complex matrices like biological fluids or plant extracts, necessitates robust sample preparation and often chemical derivatization. mdpi.commdpi.com Sample preparation aims to isolate and concentrate the analyte from interfering substances, while derivatization modifies the chemical structure of the analyte to improve its analytical properties for techniques like gas chromatography (GC). mdpi.comjfda-online.com

Sample Preparation Extraction is the primary step in sample preparation. The selection of the method depends on the sample matrix.

Liquid-Liquid Extraction (LLE): A conventional method where the sample is partitioned between two immiscible liquids to separate the analyte based on its solubility. For phenolic compounds in aqueous samples, organic solvents like diethyl ether or ethyl acetate are commonly used after pH adjustment. mdpi.com

Solid-Phase Extraction (SPE): A more modern and efficient technique that uses a solid sorbent, typically packed in a cartridge, to adsorb the analyte from a liquid sample. For phenolic compounds like this compound, reversed-phase sorbents such as C8 or C18 are effective. acs.orgresearchgate.net The analyte is loaded onto the cartridge, interfering compounds are washed away, and the purified analyte is then eluted with a small volume of an organic solvent. acs.org

Microextraction Techniques: These methods, including solid-phase microextraction (SPME) and liquid-liquid microextraction (LLME), are sensitive techniques that use very small amounts of extraction phase, minimizing solvent consumption. nih.gov A specific example is dehydration homogeneous liquid-liquid extraction (DHLLE), which has been used to extract volatile and semi-volatile compounds, including 2,3-dihydrobenzofuran, from honey samples. mdpi.com

Derivatization Techniques this compound contains a polar phenolic hydroxyl (-OH) group, which can lead to poor peak shape and thermal instability during GC analysis. researchgate.net Derivatization is employed to replace the active hydrogen of the hydroxyl group with a less polar, more stable functional group, thereby increasing the compound's volatility and improving its chromatographic behavior. mdpi.comjfda-online.com

Common derivatization strategies for phenolic compounds include:

Silylation: This is one of the most prevalent methods for derivatizing hydroxyl groups. mdpi.com A silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), reacts with the hydroxyl group to form a more volatile and thermally stable trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ether. mdpi.comacs.org This reaction is generally simple and produces products that are well-suited for GC-MS analysis. mdpi.com

Acylation: This involves reacting the hydroxyl group with an acylating agent, such as acetic anhydride (B1165640) or a perfluorinated anhydride (e.g., trifluoroacetyl anhydride). jfda-online.commdpi.com This converts the phenol (B47542) into an ester. Acylation, particularly with fluorinated reagents, can enhance detectability for electron capture detection (ECD) and produce characteristic mass spectral fragmentation patterns. jfda-online.com In situ derivatization with acetic anhydride has been used to protect hydroxyl groups in phenolic compounds, preventing unwanted reactions and allowing for accurate quantification. mdpi.com

Alkylation/Esterification: This involves converting the phenolic hydroxyl group into an ether or an ester using reagents like methyl iodide or diazomethane. mdpi.com For instance, phenolic acids can be converted to their methyl or ethyl esters using reagents like methyl chloroformate. mdpi.com

The choice of derivatization reagent depends on the specific analytical requirements, such as the need for increased volatility, improved thermal stability, or enhanced detector response. researchgate.net

Table 2: Common Derivatization Techniques for Phenolic Hydroxyl Groups

| Technique | Reagent(s) | Purpose | Resulting Derivative | Source(s) |

|---|---|---|---|---|

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility and thermal stability for GC | Trimethylsilyl (TMS) ether | mdpi.comacs.org |

| Acylation | Acetic Anhydride | Protect hydroxyl group, improve stability | Acetate ester | mdpi.com |

| Perfluorooctanoyl chloride | Increase molecular weight, create specific mass fragments for MS | Perfluorooctanoyl ester | nih.gov | |

| Benzoyl chloride | Pre-column derivatization for LC-UV analysis | Benzoyl ester | researchgate.net | |

| Alkylation | Methyl iodide (CH₃I) | Form a more stable ether | Methyl ether | mdma.chmdpi.com |

| Methyl chloroformate (MCF) | Form esters from phenolic acids | Methyl ester | mdpi.comnih.gov |

Computational and Theoretical Investigations

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how 2,3-dihydrobenzofuran (B1216630) derivatives interact with biological targets at the molecular level.

Research has shown that the 2,3-dihydrobenzofuran scaffold serves as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets. nih.gov By employing molecular docking calculations, scientists have successfully identified potential inhibitors for various enzymes. For instance, in the search for new anti-inflammatory agents, docking studies were combined with biochemical assays to screen a library of 2,3-dihydrobenzofuran derivatives against microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer. nih.govnku.edu This combined approach led to the identification of compounds with biological activity in the low micromolar range. nih.gov

Further analysis of the docking results revealed key structural elements for binding to mPGES-1. It was found that a catechol moiety on the dihydrobenzofuran structure is crucial for establishing a network of hydrogen bonds with amino acid residues such as Asp49, Arg52, and His53 within the enzyme's active site. sci-hub.se Additionally, substituents at other positions were shown to engage in van der Waals contacts, and their size was critical for optimal accommodation within the binding cavity. sci-hub.se

In a separate line of research, computational methods including pharmacophore-based screening and ensemble docking have been utilized to design 2,3-dihydrobenzofuran derivatives as potential inhibitors of phosphodiesterase 1B (PDE1B). nih.gov PDE1B is a target for treating neurological and psychological disorders. nih.gov These in-silico techniques helped in identifying new chemical scaffolds and modifying a lead molecule to design novel inhibitors with a predicted high affinity for PDE1B. nih.gov

| Target Protein | Key Findings | Important Interactions Noted | Reference |

|---|---|---|---|

| Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | Identified derivatives with low micromolar inhibitory activity. The scaffold is considered a privileged structure for mPGES-1 inhibitors. | Hydrogen bonds via catechol moiety with Asp49, Arg52, His53. Van der Waals contacts from other substituents. | nih.govsci-hub.se |

| Phosphodiesterase 1B (PDE1B) | Designed novel inhibitors with predicted high affinity based on a 2,3-dihydrobenzofuran scaffold. | Structure-activity relationships were established to guide the design of new compounds with improved affinity. | nih.gov |

| Cannabinoid Receptor 2 (CB₂) | A series of 3,3-disubstituted-2,3-dihydro-1-benzofuran derivatives were designed as potent and selective CB₂ agonists for neuropathic pain. | Modeling suggested interactions via hydrogen bonds, π-π stacking, and van der Waals forces with residues in helices 3–7. | nih.gov |

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations are a powerful tool for investigating the electronic structure of molecules and elucidating the mechanisms of chemical reactions. rsc.org These methods can estimate reaction pathways, calculate the energies of transition states, and analyze chemical equilibria. rsc.org

For heterocyclic compounds like 2,3-dihydrobenzofuran-4-ol, quantum mechanics can provide insights into their synthesis and reactivity. For example, in the acid-catalyzed cyclization to form benzofurans, quantum mechanical analysis of Highest Occupied Molecular Orbital (HOMO) and reaction energy profiles was used to predict the regioselectivity of the reaction. wuxiapptec.com The calculations showed that the activation energy for different cyclization pathways could be determined, and the predicted product ratios were consistent with experimental observations. wuxiapptec.com

While specific studies focusing solely on the reaction mechanisms of this compound are not abundant, the established principles of quantum chemistry are applicable. nih.gov Such calculations can be used to:

Analyze the stability of different conformations of the molecule.

Predict the most likely sites for electrophilic or nucleophilic attack.

Elucidate the transition state structures and activation energies for its synthesis or derivatization reactions.

Understand the electronic properties, such as the distribution of electron density and molecular orbital energies, which govern its reactivity.

By applying methods like Density Functional Theory (DFT), researchers can model complex reaction pathways, driving the development of new synthetic methodologies and catalyst design for creating novel 2,3-dihydrobenzofuran derivatives. rsc.org

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to design and optimize ligands. The 2,3-dihydrobenzofuran scaffold is an excellent platform for SBDD due to its structural rigidity and synthetic tractability. researchgate.netmdpi.com

The process often begins by identifying a lead compound, which can be a natural product or a hit from a screening campaign. Computational tools like molecular docking are then used to predict how this lead compound and its analogues bind to the target protein. nih.gov This information guides the rational design of new derivatives with improved potency and selectivity.

For example, starting from a low-affinity natural product, researchers used the 2,3-dihydrobenzofuran core as a chemical platform to design a library of potential mPGES-1 inhibitors. nih.gov Through iterative cycles of molecular docking and experimental testing, they identified key structural modifications that enhanced binding affinity, leading to compounds with significantly improved activity. nih.govsci-hub.se The computational models highlighted the importance of specific functional groups, such as a catechol moiety for hydrogen bonding and appropriately sized hydrophobic groups to fit into the binding pocket. sci-hub.senih.gov

Similarly, SBDD approaches have been applied to develop 2,3-dihydrobenzofuran derivatives as inhibitors for PDE1B and agonists for the CB₂ receptor. nih.govnih.gov In these studies, the scaffold was modified to optimize interactions with the respective target proteins, demonstrating the versatility of this core structure in medicinal chemistry. nih.govnih.gov

Predictive Modeling for Biological Activities

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a computational method used to correlate the chemical structure of compounds with their biological activity. nih.gov These models are built using a "training set" of molecules with known activities and can then be used to predict the activity of new, untested compounds. nih.govbio-hpc.eu

For a series of this compound derivatives, a QSAR model could be developed to predict their activity against a specific target. This involves calculating a set of molecular descriptors for each compound, which quantify various physicochemical properties like size, shape, hydrophobicity, and electronic characteristics. Statistical methods are then used to build a mathematical equation that links these descriptors to the observed biological activity. nih.gov

While a specific QSAR study for this compound was not identified, the methodology has been successfully applied to related benzofuran (B130515) and dibenzofuran (B1670420) structures. researchgate.netnih.gov For instance, a 3D-QSAR study on dibenzofuran derivatives generated a pharmacophore model that identified key features—such as hydrogen bond acceptors and hydrophobic regions—essential for their inhibitory activity against the PTP-MEG2 enzyme. nih.gov Such models are invaluable as they provide a rationale for the structure-activity relationship and guide the design of more potent analogues. nih.govnih.gov

Once a robust QSAR model is built and validated, it can be used to virtually screen libraries of novel this compound derivatives, prioritizing the synthesis and testing of compounds with the highest predicted activity. nih.gov

Applications in Medicinal Chemistry and Drug Discovery

Role as a Privileged Scaffold in Drug Design